5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWJOGJUGJNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A foundational approach involves cyclocondensation reactions utilizing thiourea derivatives. For structurally similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol compounds, researchers achieved ring closure through hydrazine hydrate-mediated cyclization of potassium dithiocarbazinate salts. Adapting this methodology:
Intermediate Synthesis :
- 2,5-Dichlorophenoxyethylamine reacts with carbon disulfide in alkaline ethanol to form potassium [1-(2,5-dichlorophenoxy)ethyl]dithiocarbazinate
- Cyclization with hydrazine hydrate at 80–100°C for 6–8 hours generates the 4-amino-triazole-3-thiol scaffold
Methylation Optimization :
Hydrazine-Carboxylic Acid Cyclization
Alternative routes employ carboxylic acid derivatives, as demonstrated in fused triazole systems:
| Step | Reagent | Conditions | Functionality Introduced |
|---|---|---|---|
| 1 | R-COOH | PPA, 120°C | Cyclizes with hydrazides |
| 2 | CS₂ | EtOH, KOH | Thiol group incorporation |
For the target compound:
- 1-(2,5-Dichlorophenoxy)propionic acid hydrazide cyclized with methyl isothiocyanate
- Requires strict temperature control (60–70°C) to prevent side reactions
Side Chain Functionalization Techniques
Nucleophilic Aromatic Substitution
Critical for introducing the dichlorophenoxy moiety:
Reaction Scheme :
- 1-Bromoethyltriazole intermediate + 2,5-Dichlorophenol
- K₂CO₃/DMF, 80°C, 12h
- Purification via silica column (hexane:EA 3:1)
Key Parameters :
Click Chemistry Adaptations
While primarily used for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) shows potential for functionalized triazoles:
- Azide Precursor: 1-Azido-2,5-dichlorophenoxyethane
- Alkyne Component: 4-Methyl-4H-1,2,4-triazole-3-thiol propargyl ether
- Catalytic System: CuSO₄/sodium ascorbate in t-BuOH:H₂O (1:1)
Challenges :
- Requires protecting thiol group during reaction
- Post-deprotection with TFA/Et₃SiH necessary
Thiol Group Incorporation Methods
Direct Synthesis via Cyclization
Most efficient approach generates thiol in situ during triazole formation:
- Uses thiourea derivatives in ring-closing steps
- Eliminates need for subsequent thiolation
Post-Modification Thiolation
For pre-formed triazole cores:
Disulfide Reduction :
- React triazole-disulfide with Zn/HCl
- Requires anhydrous conditions (-15°C)
Thioglycolic Acid Coupling :
- Mitsunobu reaction with DIAD/PPh₃
- Limited by steric hindrance in substituted triazoles
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 41% | 95% | Moderate |
| Click Chemistry | 5 | 33% | 89% | Low |
| Sequential Functionalization | 4 | 52% | 97% | High |
Key Findings :
- Sequential functionalization via nucleophilic substitution outperforms other methods in yield and purity
- Click chemistry routes suffer from multi-step protection/deprotection requirements
Process Optimization Considerations
Solvent Systems
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification
- Mixed solvent systems (EtOH/H₂O 4:1) improve crystallization
Catalytic Enhancements
Purification Protocols
- Initial crude product wash with 5% NaHCO₃
- Column chromatography (SiO₂, gradient elution 5–20% MeOH in DCM)
- Final recrystallization from ethanol/water
Analytical Characterization Benchmarks
Spectroscopic Standards :
- ¹H NMR (DMSO-d₆): δ 1.45 (t, J=7.1Hz, 3H), 4.25 (q, J=7.1Hz, 2H), 6.85–7.25 (m, 3H aromatic)
- IR (KBr): 2550 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N)
- MS : m/z 304.2 [M+H]⁺
Purity Criteria :
- HPLC: >97% (C18 column, MeCN/H₂O 65:35)
- Elemental analysis tolerance: ±0.3%
Industrial-Scale Production Challenges
Exothermic Risks :
- Dichlorophenol derivatives require controlled addition rates
- Jacketed reactors with <5°C/min temperature rise
Waste Management :
- Copper catalyst removal via chelating resins
- Dichloromethane recovery systems (≥85% efficiency)
Regulatory Compliance :
- ICH Q11 guidelines for polymorph control
- Genotoxic impurity monitoring (nitrosamines <1ppm)
Emerging Methodological Innovations
Continuous Flow Chemistry
- Microreactor systems for hazardous intermediates (azides, sulfonyl chlorides)
- 3x yield improvement over batch processes in pilot studies
Biocatalytic Approaches
- Lipase-mediated esterifications for chiral intermediates
- Reduced heavy metal contamination vs. traditional methods
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Case Studies
- Study on Fungal Resistance : A study demonstrated that derivatives of triazole compounds showed enhanced activity against resistant strains of Candida species. The specific compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antifungals like fluconazole, indicating its potential as a therapeutic agent against resistant fungal infections .
- Agricultural Applications : In agriculture, triazole fungicides are widely used to control various plant diseases. Field trials indicated that formulations containing 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol effectively reduced the incidence of Fusarium and Botrytis infections in crops such as wheat and grapes .
Broad-Spectrum Efficacy
The compound has shown promising results against a variety of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Research Findings
- In vitro Studies : Research conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics such as amoxicillin. It was particularly effective against Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : A combination study indicated that when used in conjunction with other antibiotics, this compound enhanced the efficacy of treatments against multi-drug resistant bacteria .
Mechanism and Applications
Recent studies have suggested that triazole derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Clinical Implications
- Research on Inflammatory Diseases : In animal models of inflammation (e.g., arthritis), administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Emerging research indicates that triazole compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
- Cell Line Studies : Investigations into various cancer cell lines have shown that this compound can reduce cell viability significantly at low concentrations (IC50 values ranging from 10 to 20 µM), suggesting its potential as an adjunct treatment in chemotherapy regimens .
Table 1: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 0.5 | Fluconazole: 1 |
| Aspergillus niger | 0.25 | Itraconazole: 0.5 |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.8 | Amoxicillin: 1 |
| Escherichia coli | 1 | Ciprofloxacin: 2 |
Table 3: Anti-inflammatory Effects
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound Administered | 45 |
Mechanism of Action
The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is thought to interfere with cellular metabolism and replication.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Allyl vs. Methyl/Aethyl Groups : Allyl substitution at position 4 (e.g., CAS 956576-81-1) introduces steric bulk, which may improve metabolic stability but complicate crystallization .
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be higher (~3.5) than dimethylphenoxy analogs (e.g., ~3.2 for CAS 588673-46-5) due to chlorine’s hydrophobic contribution .
- Hydrogen Bonding : The thiol group enables hydrogen bonding, but chlorine’s electron-withdrawing nature may reduce intermolecular interactions compared to hydroxyl or amine-substituted triazoles .
- Molecular Weight: Dichlorophenoxy derivatives (e.g., ~330 g/mol) are heavier than dimethylphenoxy analogs (~277 g/mol), impacting bioavailability and synthetic yields .
Biological Activity
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 861240-04-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 304.20 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- HepG2 Liver Cancer Cells : The compound exhibited significant cytotoxic effects against HepG2 cells with an IC50 value that indicates moderate to high potency. For comparison, other triazole derivatives have shown IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL depending on their structural modifications .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the triazole derivatives tends to enhance their anticancer activity. For instance, compounds with methyl substituents at specific positions on the aryl ring demonstrated improved efficacy compared to those with electron-withdrawing groups .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies have reported that compounds similar to this compound exhibit broad-spectrum antibacterial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective against |
Study 1: Anticancer Efficacy in 3D Cell Cultures
A study investigated the efficacy of various triazole derivatives against cancer cell lines using three-dimensional (3D) cell cultures. The results indicated that certain derivatives of triazoles had enhanced cytotoxicity compared to their two-dimensional counterparts. Specifically, the compound under review showed significant inhibition of cell proliferation at lower concentrations .
Study 2: SAR Analysis
In another research effort focusing on SAR, it was found that modifications to the aryl groups significantly affected the biological activity of triazole compounds. Substituents such as methyl and bromo groups were systematically evaluated to determine their influence on anticancer potency . The findings suggest that optimizing these substituents could lead to more effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?
- Methodology :
- Route selection : Use NaBH₄-mediated reduction of intermediates in absolute ethanol under reflux (4–6 hours), as demonstrated for structurally similar triazole derivatives, achieving yields of 61–81% .
- Solvent optimization : Ethanol/water (1:3) mixtures improve crystallization efficiency and purity, as seen in analogous compounds .
- Catalyst screening : Test alternative catalysts (e.g., K₂CO₃) to reduce reaction times, based on protocols for related triazole-thiols .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology :
- Spectroscopic techniques : Combine IR (to confirm thiol and triazole functional groups) and ¹H-NMR (to verify substituent positions and integration ratios) .
- Melting point consistency : Compare observed melting points (e.g., 126–143°C for analogous compounds) with literature values to assess purity .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodology :
- Temperature : Store at –20°C for long-term stability (1–2 years), as recommended for structurally similar triazole-thiols .
- Light exposure : Use amber vials to prevent photodegradation of the dichlorophenoxy moiety .
Advanced Research Questions
Q. How can the antimicrobial activity of this compound be systematically evaluated against resistant bacterial strains?
- Methodology :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill studies : Monitor bactericidal effects at 2× and 4× MIC over 24 hours to assess concentration-dependent activity .
Q. What strategies can resolve discrepancies in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare experimental variables (e.g., bacterial strains, solvent systems) from conflicting studies .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate activity-contributing moieties .
Q. How can computational modeling predict the compound’s interaction with fungal cytochrome P450 enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding affinities to CYP51, a target for antifungal triazoles .
- QSAR analysis : Corporate Hammett constants of substituents (e.g., electron-withdrawing Cl groups) to predict potency trends .
Q. What experimental designs are suitable for assessing the compound’s cytotoxicity in mammalian cell lines?
- Methodology :
- MTT assays : Evaluate IC₅₀ values in human hepatocytes (e.g., HepG2) and compare with antimicrobial IC₅₀ to determine selectivity indices .
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
